4-(Azepan-1-ylmethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-7-10(8-12-11)9-13-5-3-1-2-4-6-13/h10H,1-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSWFJFUBWHLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylmethyl)pyrrolidin-2-one typically involves the reaction of azepane with pyrrolidin-2-one under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with pyrrolidin-2-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-ylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogenated reagents can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : Research indicates that 4-(Azepan-1-ylmethyl)pyrrolidin-2-one exhibits potential anti-inflammatory, antioxidant, and anticancer properties. It has been investigated for its role in modulating inflammatory pathways and inhibiting cancer cell proliferation.
- Mechanism of Action : The compound interacts with various enzymes and receptors, influencing cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammation and induce apoptosis in cancer cells through caspase activation .
2. Biological Activity
- Anti-inflammatory Effects : Studies show that this compound can significantly reduce pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress within cells.
- Anticancer Activity : In vitro studies have reported that it inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) by inducing apoptosis.
Case Studies and Research Findings
Several key studies have highlighted the applications of this compound:
| Study | Findings | Reference |
|---|---|---|
| Anti-inflammatory Study | Demonstrated significant reduction in inflammatory markers in vitro. | |
| Anticancer Research | Inhibition of proliferation in MCF-7 and HCT116 cell lines; apoptosis linked to caspase activation. | |
| Antioxidant Assessment | In vivo studies showed reduced oxidative stress markers in animal models on high-fat diets. |
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 4-(Azepan-1-ylmethyl)pyrrolidin-2-one can be inferred by comparing its structure to analogs with documented activities. Key structural variations, such as substituents on the pyrrolidinone ring or appended heterocycles, significantly modulate biological efficacy. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives
Key Structural-Activity Insights:
Azepane vs. Piperazine-containing derivatives (e.g., S-61, S-73) exhibit strong α-adrenoceptor affinity (pKᵢ > 7) due to optimal hydrogen bonding and steric interactions .
Substituent Effects: Electron-withdrawing groups (e.g., Cl, F on phenyl rings) enhance antioxidant and antiarrhythmic activities by stabilizing radical intermediates or modulating lipophilicity . Benzyl/aryl groups (e.g., 4-fluorophenyl in anti-Alzheimer’s derivatives) improve acetylcholinesterase inhibition by mimicking endogenous substrates .
Biological Activity
4-(Azepan-1-ylmethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolidin-2-one core with an azepan moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidin-2-one compounds exhibit significant anticancer properties. For instance, a series of N-benzylated pyrrolidin-2-one derivatives were synthesized and evaluated for their anti-Alzheimer's activity, with some showing promising results against cancer cell lines such as HeLa and MCF-7. Notably, compounds demonstrated IC50 values ranging from 0.65 to 9.56 μM in various assays, indicating substantial cytotoxicity against tumor cells .
Neuroprotective Effects
The compound also shows potential neuroprotective effects. Research has highlighted that certain pyrrolidin-2-one derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission which is beneficial in conditions like Alzheimer's disease .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as AChE and butyrylcholinesterase (BChE), leading to increased levels of neurotransmitters in the brain.
- Cytotoxicity Induction : It may induce apoptosis in cancer cells by activating caspases and modulating p53 expression levels .
Study 1: Anti-Alzheimer's Activity
A study evaluated the anti-Alzheimer's potential of various pyrrolidin-2-one derivatives. The results showed that compounds similar to this compound had a significant inhibitory effect on AChE with an IC50 value comparable to donepezil, a standard treatment for Alzheimer's disease .
Study 2: Antitumor Efficacy
Another investigation focused on the antitumor efficacy of pyrrolidin-2-one derivatives against various cancer cell lines. Compounds were tested for their cytotoxic effects using MTT assays, revealing that several derivatives exhibited IC50 values below 10 μM, indicating potent anticancer activity .
Data Tables
Q & A
Q. Advanced
- Collision cross-section (CCS) prediction : Tools like MOBCAL or IMPACT calculate CCS values using molecular dynamics (MD) trajectories, validated against ion mobility spectrometry data .
- Conformational sampling : Density functional theory (DFT) optimizes low-energy conformers, identifying dominant structures (e.g., chair vs. boat azepane conformers) .
- Solvent effects : Molecular mechanics Poisson-Boltzmann (MM/PBSA) simulations model solvation dynamics, critical for bioavailability predictions .
What are the key physicochemical properties of this compound critical for experimental design?
Q. Basic
- LogP : ~1.2 (predicted), indicating moderate lipophilicity for membrane permeability .
- Solubility : >10 mg/mL in DMSO; <1 mg/mL in water, necessitating co-solvents for in vitro studies .
- Melting point : 120–125°C (determined via differential scanning calorimetry) .
- Stability : Degrades at >150°C or under prolonged UV exposure; store at –20°C in inert atmospheres .
What methodological approaches are recommended for analyzing the compound's interactions with biological targets?
Q. Advanced
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) for receptor-ligand interactions .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for enzyme inhibition .
- Cryo-EM/X-ray crystallography : Resolves binding modes in complex with targets (e.g., GPCRs) .
- Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
